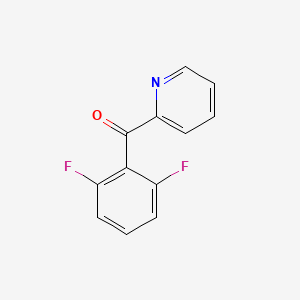

2-(2,6-Difluorobenzoyl)pyridine

Descripción general

Descripción

2-(2,6-Difluorobenzoyl)pyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a difluorobenzoyl group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzoyl)pyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Difluorobenzoyl chloride+Pyridine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorobenzoyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products such as 2-(2,6-diaminobenzoyl)pyridine.

Electrophilic Substitution: Products such as 2-(2,6-difluoro-4-nitrobenzoyl)pyridine.

Reduction: Products such as 2-(2,6-difluorobenzyl)pyridine.

Aplicaciones Científicas De Investigación

2-(2,6-Difluorobenzoyl)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluorobenzoic acid

- 2,6-Difluoroaniline

- 2,6-Difluorobenzamide

Uniqueness

2-(2,6-Difluorobenzoyl)pyridine is unique due to the presence of both a difluorobenzoyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The difluorobenzoyl group enhances the compound’s lipophilicity, while the pyridine ring contributes to its aromaticity and potential biological activity.

Actividad Biológica

2-(2,6-Difluorobenzoyl)pyridine is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound belongs to the pyridine family and is characterized by a difluorobenzoyl group attached to the pyridine ring. Its unique structure imparts distinct biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is CHFNO, with a molecular weight of 215.19 g/mol. The compound appears as a white to yellow powder and is soluble in organic solvents such as ethanol and acetone. Its structural characteristics enhance its lipophilicity and reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors. Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections.

Enzyme Interactions

Research indicates that this compound interacts with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By modulating CDK2 activity, this compound influences cellular processes such as growth and differentiation.

Antimicrobial Properties

Studies have highlighted the compound's antimicrobial properties, suggesting its efficacy against various pathogens. For instance, it has been evaluated for its potential to inhibit the growth of bacteria and fungi.

Antiviral Activity

In vitro studies have shown that derivatives of compounds related to this compound exhibit antiviral properties against HIV-1 variants. These findings suggest that structural modifications can lead to improved activity against resistant strains .

Case Studies and Research Findings

-

Antitubercular Activity :

- A study assessed the effectiveness of similar pyridine derivatives against Mycobacterium tuberculosis. The results indicated significant inhibitory effects, suggesting that this compound may possess similar properties.

- Antiviral Efficacy :

-

Cellular Impact :

- In laboratory settings, varying dosages of this compound affected enzyme activity and gene expression differently. Lower doses were beneficial, while higher doses resulted in adverse effects such as liver function alterations.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2,6-Difluorobenzoic Acid | Antimicrobial | Simple carboxylic acid structure |

| 2,6-Difluoroaniline | Anticancer | Amino group enhances reactivity |

| 2-(4-Fluorobenzoyl)pyridine | Antiviral | Different substitution pattern |

The comparison highlights the unique biological activities associated with this compound due to its difluorobenzoyl group combined with a pyridine ring.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2,6-Difluorobenzoyl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions between pyridine derivatives and 2,6-difluorobenzoyl chloride. Key steps include:

- Use of Lewis acids (e.g., AlCl₃) as catalysts for acylation .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and yield .

- Purification via recrystallization or column chromatography to isolate the product. Reaction efficiency can be enhanced by controlling temperature (e.g., 0–5°C for acyl chloride reactions) and using anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and fluorine positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For solid-state structural elucidation (as demonstrated for structurally similar pyridine-oxazoline derivatives) .

- HPLC : Purity assessment (>95% purity is typical for research-grade material) .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing difluorobenzoyl group reduces electron density on the pyridine ring, making it less reactive in nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

- Experimental validation: Use Suzuki-Miyaura coupling with palladium catalysts, optimizing conditions (e.g., ligand selection, solvent polarity) to enhance cross-coupling efficiency .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound derivatives?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (e.g., nitrogen atmosphere, 10°C/min heating rate) to assess decomposition temperatures .

- Compare results with computational predictions (e.g., molecular dynamics simulations) to identify outliers caused by impurities or polymorphic variations .

Q. How can molecular docking studies predict the biological targets of this compound derivatives?

- Methodological Answer :

- Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key steps:

- Prepare the ligand (derivative) and target protein (PDB ID) for docking .

- Validate docking poses with experimental data (e.g., IC₅₀ values from enzyme inhibition assays).

- Example: Fluazuron, a related 2,6-difluorobenzoyl-containing insecticide, inhibits chitin synthesis via acetylcholinesterase binding .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound analogs in antimicrobial research?

- Methodological Answer :

- Synthetic Complexity : Introducing substituents (e.g., halogens, methoxy groups) requires multi-step synthesis, complicating SAR analysis .

- Data Interpretation : Use multivariate statistical tools (e.g., principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Biological Variability : Standardize antimicrobial assays (e.g., MIC testing against Gram-positive/negative strains) to minimize experimental noise .

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAZQRAHMBHWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642018 | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-24-0 | |

| Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.